Tena

Opioid Receptor Pharmacology Kappa Opioid Receptor Antagonism Selectivity Profiling

Tena (CAS 81919-18-8) is a bivalent ligand structurally derived from naltrexone, characterized by two 17-(cyclopropylmethyl)-4,5α-epoxymorphinan-3,14-diol pharmacophores linked by an ethylenebis(oxyethyleneimino) spacer. It functions as a selective antagonist at the kappa opioid receptor (KOR) and was originally developed as a pharmacological tool to probe receptor recognition and signaling mechanisms.

Molecular Formula C46H62N4O8
Molecular Weight 799 g/mol
CAS No. 81919-18-8
Cat. No. B1237005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTena
CAS81919-18-8
Synonyms6,6'-(ethylenebis(oxyethyleneimino))bis(17-cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol
TENA
Molecular FormulaC46H62N4O8
Molecular Weight799 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NCCOCCOCCNC7CCC8(C9CC1=C2C8(C7OC2=C(C=C1)O)CCN9CC1CC1)O
InChIInChI=1S/C46H62N4O8/c51-33-7-5-29-23-35-45(53)11-9-31(41-43(45,37(29)39(33)57-41)13-17-49(35)25-27-1-2-27)47-15-19-55-21-22-56-20-16-48-32-10-12-46(54)36-24-30-6-8-34(52)40-38(30)44(46,42(32)58-40)14-18-50(36)26-28-3-4-28/h5-8,27-28,31-32,35-36,41-42,47-48,51-54H,1-4,9-26H2/t31-,32-,35-,36-,41+,42+,43+,44+,45-,46-/m1/s1
InChIKeyOPDFUQJBZZJZRG-WPJYNPJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tena (CAS 81919-18-8): A Selective Kappa Opioid Receptor Antagonist for Precision Pharmacology


Tena (CAS 81919-18-8) is a bivalent ligand structurally derived from naltrexone, characterized by two 17-(cyclopropylmethyl)-4,5α-epoxymorphinan-3,14-diol pharmacophores linked by an ethylenebis(oxyethyleneimino) spacer [1]. It functions as a selective antagonist at the kappa opioid receptor (KOR) and was originally developed as a pharmacological tool to probe receptor recognition and signaling mechanisms [1]. Its high molecular weight (799 g/mol) and unique dimeric architecture differentiate it from monomeric opioid antagonists, directly impacting its selectivity profile and experimental utility in systems where KOR-specific modulation is required [REFS-1, REFS-2].

Why Tena (CAS 81919-18-8) Cannot Be Substituted by Monomeric Opioid Antagonists for Kappa-Specific Studies


Generic substitution with standard monomeric opioid antagonists like naloxone or naltrexone is not appropriate for kappa-opioid receptor (KOR)-specific investigations. Tena is a bivalent ligand designed to bridge proximal recognition sites, a mechanism not accessible to monovalent antagonists [REFS-1, REFS-2]. Crucially, its selective kappa antagonism is entirely dependent on its dimeric structure; monovalent analogs containing only one pharmacophore and a similar C-6 side chain fail to exhibit significant KOR antagonist activity and instead behave as potent agonists in the same assay systems [2]. This structural requirement directly dictates functional selectivity, meaning that simply using a monovalent naltrexone derivative will not recapitulate Tena's unique pharmacological profile [REFS-1, REFS-2].

Tena (CAS 81919-18-8): Quantitative Comparative Evidence for Scientific Selection


Kappa vs. Mu Selectivity Ratio: Tena (27×) Compared to Naloxone, Mr 2266, and WIN 44441

Tena was directly compared to naloxone, Mr 2266, and WIN 44441 for its ability to antagonize kappa and mu agonists in the guinea pig ileum (GPI). Among these four antagonists, Tena was the only ligand with selectivity for kappa receptors [1]. It was approximately 27 times more effective at antagonizing the kappa-selective agonist U-50488H compared to its antagonism of the mu agonist morphine, establishing a clear selectivity profile not observed with the comparators [1].

Opioid Receptor Pharmacology Kappa Opioid Receptor Antagonism Selectivity Profiling

Kappa vs. Delta Antagonist Activity: Tena Exhibits No Significant Delta Antagonism at 20 nM

In the same comparative study, Tena was assessed for delta opioid receptor antagonism using the mouse vas deferens (MVD) preparation. At a concentration of 20 nM, which was effective for kappa antagonism, Tena did not significantly antagonize the delta-selective agonist DADLE ([D-Ala2,D-Ala5]enkephalin) [1]. This contrasts with its robust kappa antagonism and further reinforces its functional selectivity profile.

Delta Opioid Receptor Functional Selectivity Mouse Vas Deferens Assay

Bivalent Structure Requirement: Monovalent Analog Lacks Kappa Antagonist Activity (IC50 Ratio: 1 vs. 20)

To determine the structural basis for Tena's selectivity, monovalent analogs containing a single naltrexone-derived pharmacophore with a C-6 basic nitrogen-containing side chain were synthesized and tested. Analogue 2, a monovalent counterpart, behaved as a potent opioid agonist in the guinea pig ileum (GPI) and possessed no significant kappa opioid antagonist activity, with an IC50 ratio of 1 [1]. In contrast, Tena, the bivalent parent, exhibited a clear kappa antagonist profile with an IC50 ratio of 20 [1]. This demonstrates that the dimeric structure is essential for the observed functional selectivity.

Structure-Activity Relationship Bivalent Ligand Design Kappa Opioid Receptor

Receptor Protection Assay: Tena Protects Kappa Receptors More Effectively than Naloxone, EK, or U-50488H

In a receptor protection assay designed to assess the ability of antagonists to shield kappa receptors from irreversible blockade by beta-chlornaltrexamine (beta-CNA), Tena demonstrated superior protective efficacy. It was more effective than naloxone, ethylketazocine (EK), or the kappa agonist U-50488H in safeguarding kappa receptors from irreversible inactivation [1]. This functional outcome directly correlates with its higher affinity and selective occupancy of kappa sites.

Receptor Protection Irreversible Antagonism beta-CNA

Strategic Application Scenarios for Tena (CAS 81919-18-8) Based on Quantitative Evidence


Isolating Kappa Opioid Receptor Contributions in Complex Tissue Preparations

Researchers studying mixed opioid receptor populations in isolated tissue preparations (e.g., guinea pig ileum or mouse vas deferens) should prioritize Tena. Its ~27-fold selectivity for kappa over mu receptors, and negligible delta antagonism at 20 nM, allows for the specific pharmacological isolation of KOR-mediated responses, as demonstrated in the original characterization studies [1]. This reduces confounding interpretations arising from concurrent mu or delta receptor engagement, a common limitation when using less selective antagonists like naloxone [1].

Structure-Activity Relationship (SAR) Studies of Bivalent Opioid Ligands

Tena serves as a benchmark bivalent ligand for investigating the spatial and structural requirements of opioid receptor recognition. Its defined spacer length and dimeric architecture are critical for its selectivity, as proven by the loss of antagonist activity in monovalent analogs [1]. This makes Tena an essential reference standard in SAR programs aimed at designing novel bivalent ligands or understanding receptor dimerization and crosstalk mechanisms [1].

Positive Control for Kappa Receptor Protection Assays

In assays involving irreversible receptor alkylation (e.g., using beta-CNA), Tena is a robust positive control for selective kappa receptor protection. Its demonstrated superior ability to shield KOR from irreversible inactivation compared to other ligands validates assay sensitivity and ensures that observed effects are indeed mediated through reversible KOR antagonism [1]. This is crucial for experiments distinguishing between reversible antagonism and functional knockdown.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tena

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.